molecular formula C8H8ClNO4 B2960926 3-methylpyridine-2,4-dicarboxylic acid hydrochloride CAS No. 2253640-61-6

3-methylpyridine-2,4-dicarboxylic acid hydrochloride

Cat. No.: B2960926
CAS No.: 2253640-61-6
M. Wt: 217.61
InChI Key: XKXHKTPSLBRABZ-UHFFFAOYSA-N
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Description

This compound is structurally related to pyridine-2,4-dicarboxylic acid (CAS: 499-80-9), a known inhibitor of enzymes like LigI (Ki = 75 ± 2 μM) . The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for biochemical and pharmaceutical applications.

Properties

IUPAC Name

3-methylpyridine-2,4-dicarboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4.ClH/c1-4-5(7(10)11)2-3-9-6(4)8(12)13;/h2-3H,1H3,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXHKTPSLBRABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylpyridine-2,4-dicarboxylic acid hydrochloride typically involves the reaction of 3-methylpyridine with appropriate carboxylating agents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) to form a dianion, which then undergoes C-alkylation with 3-chlorobenzyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-methylpyridine-2,4-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-methylpyridine-2,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit stromelysin-1 and collagenase 3, which are involved in the degradation of extracellular matrix proteins .

Comparison with Similar Compounds

Structural Isomers and Derivatives

Pyridine dicarboxylic acids exhibit diverse biological and chemical behaviors depending on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents/Positions Key Properties/Applications References
3-Methylpyridine-2,4-dicarboxylic acid hydrochloride - 3-methyl, 2,4-dicarboxylic acid Enhanced solubility (HCl salt); potential enzyme inhibitor (inferred)
Pyridine-2,4-dicarboxylic acid 499-80-9 2,4-dicarboxylic acid Inhibits LigI (Ki = 75 μM); degraded by Azotobacter
Quinolinic acid (Pyridine-2,3-dicarboxylic acid) 89-00-9 2,3-dicarboxylic acid Intermediate in tryptophan metabolism; chelating agent
Cinchomeronic acid (Pyridine-3,4-dicarboxylic acid) 490-11-9 3,4-dicarboxylic acid Oxidation product of isoquinoline; used in coordination chemistry
5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid 143382-03-0 5-methoxymethyl, 2,3-dicarboxylic acid Laboratory chemical; acute oral toxicity (H302)
2-Chloropyridine-3,4-dicarboxylic acid 215306-02-8 2-chloro, 3,4-dicarboxylic acid Synthetic intermediate; halogenated analog for drug discovery
3-Methylpyridine-2-carboxylic acid hydrochloride 65817-61-2 3-methyl, 2-carboxylic acid Mono-carboxylate derivative; used in organic synthesis

Research Findings

  • Structural Analogues : Cis-azetidine-2,4-dicarboxylic acid (CAS: 14849-63-3) shares dicarboxylate functionality and inhibits metalloproteases like meprinα , indicating broader applicability of dicarboxylate motifs in enzyme targeting.

Biological Activity

3-Methylpyridine-2,4-dicarboxylic acid hydrochloride, a pyridine derivative, has garnered attention in various scientific studies due to its potential biological activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and therapeutic applications.

Chemical Structure and Properties

3-Methylpyridine-2,4-dicarboxylic acid hydrochloride is characterized by the following structural formula:

C8H9NO4HCl\text{C}_8\text{H}_9\text{NO}_4\cdot \text{HCl}

This compound features two carboxylic acid groups and a methyl group on the pyridine ring, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 3-methylpyridine-2,4-dicarboxylic acid hydrochloride. Research indicates that compounds with the pyridine nucleus exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : A study assessed the antibacterial effects of various complexes derived from pyridine compounds against both gram-positive and gram-negative bacteria. The results demonstrated notable zones of inhibition (ZI) for certain derivatives, suggesting that modifications to the pyridine structure could enhance antibacterial efficacy .
CompoundZone of Inhibition (mm)Bacteria Tested
Complex 116K. pneumonia
Complex 218Streptococcus
Complex 316Streptococcus
Complex 49K. pneumonia

Enzyme Inhibition

3-Methylpyridine-2,4-dicarboxylic acid hydrochloride has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these enzyme inhibitions are critical for evaluating the compound's potential in treating neurodegenerative diseases.

  • Enzyme Inhibition Studies : A recent investigation reported IC50 values for various complexes derived from pyridine compounds that were comparable to standard inhibitors like galantamine .
CompoundIC50 (μg/mL)Target Enzyme
Complex 10.95AChE
Complex 20.87BChE

Therapeutic Applications

The therapeutic potential of 3-methylpyridine-2,4-dicarboxylic acid hydrochloride extends beyond antimicrobial and enzyme inhibition. It has been explored in drug design as a scaffold for developing new anti-tuberculosis agents. A study identified several derivatives with promising antitubercular activity against Mycobacterium tuberculosis, indicating that modifications to the pyridine structure can yield compounds with enhanced efficacy against resistant strains .

Case Studies

  • Antitubercular Activity : Compounds derived from pyridine-2-methylamine were synthesized and tested against M. tuberculosis strain H37Rv. The most potent compound demonstrated an MIC of 0.016 μg/mL, showcasing the potential of pyridine derivatives in developing new anti-TB drugs .
  • Inflammation and Pain Management : Another study focused on the development of EP4 antagonists derived from 3-methylpyridine-2-carbonyl amino acids. One candidate exhibited an IC50 of 123 nM for inhibiting PGE2-induced TNFα reduction in ex vivo assays, indicating its potential utility in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-methylpyridine-2,4-dicarboxylic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves carboxylation and methylation of pyridine derivatives under acidic conditions. For example, dicarboxylic acid analogs (e.g., pyridine-3,4-dicarboxylic acid) are synthesized via condensation reactions using polyphosphoric acid (PPA) or ortho-phosphoric acid as catalysts . Optimization includes adjusting stoichiometry, temperature (e.g., 80–120°C), and reaction time (12–24 hrs) to maximize yield. Purity is validated via HPLC (>98%) using C18 columns and aqueous/organic mobile phases .

Q. How can the crystal structure of 3-methylpyridine-2,4-dicarboxylic acid hydrochloride be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., methanol/water). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structure refinement employs SHELXL for small-molecule crystallography. Hydrogen bonding networks and chloride ion coordination are analyzed using Olex2 or Mercury .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies proton environments (e.g., methyl groups at ~2.5 ppm, aromatic protons at 7–8 ppm) .
  • FT-IR : Peaks at 1700–1750 cm⁻¹ confirm carboxylic acid and hydrochloride groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₈H₈NO₄·HCl) .

Advanced Research Questions

Q. How does 3-methylpyridine-2,4-dicarboxylic acid hydrochloride function as an enzyme inhibitor, and how can its inhibition constant (Kᵢ) be determined?

  • Methodological Answer : The compound’s dicarboxylic acid moiety mimics natural substrates, competitively inhibiting enzymes like LigI (e.g., pyridine-2,4-dicarboxylic acid has Kᵢ = 75 µM). Assays involve measuring enzyme activity (e.g., hydrolysis rates) at varying inhibitor concentrations. Data are fitted to the Morrison equation for tight-binding inhibitors using tools like GraphPad Prism .

Q. What role does this compound play in the synthesis of metal-organic frameworks (MOFs)?

  • Methodological Answer : As a ditopic ligand, it coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) to form 2D/3D networks. Synthesis involves solvothermal reactions (e.g., DMF/ethanol at 80°C). Porosity and stability are assessed via BET surface area analysis and PXRD. The methyl group enhances hydrophobicity, improving MOF stability in aqueous media .

Q. How does the hydrochloride moiety influence solubility and stability compared to the free base?

  • Methodological Answer : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS) via ion-dipole interactions. Stability studies (pH 1–13, 25–60°C) show degradation <5% over 48 hrs at pH 7.4. Comparative studies use UV-Vis spectroscopy and LC-MS to track decomposition products (e.g., decarboxylation) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) may arise from dynamic processes (e.g., tautomerism). Variable-temperature NMR and DFT calculations (Gaussian09) model equilibrium states. Cross-validation with SCXRD confirms dominant conformers .

Analytical and Safety Considerations

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Storage at 2–8°C in amber vials minimizes photodegradation. Spills are neutralized with sodium bicarbonate. Safety protocols align with SDS guidelines for irritant compounds .

Q. How can trace impurities (e.g., unreacted precursors) be quantified during synthesis?

  • Methodological Answer : LC-MS/MS with MRM mode detects impurities at ppm levels. For example, residual 3-methylpyridine is quantified using a Zorbax SB-C8 column and acetonitrile/0.1% formic acid gradient .

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